![molecular formula C11H17F2NO4 B13063179 (2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with difluoromethyl groups and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
The synthesis of (2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection with Boc Group: The tert-butoxycarbonyl protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl groups, using reagents such as sodium azide or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine form of the compound.
Common reagents and conditions used in these reactions vary depending on the desired transformation, and the major products formed include oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool compound in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings with specific properties.
作用機序
The mechanism of action of (2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl groups and the Boc protecting group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein-protein interactions.
類似化合物との比較
Similar compounds to (2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid include other piperidine derivatives with different substituents. Some examples are:
(2S)-1-[(tert-Butoxy)carbonyl]-3-fluoropiperidine-2-carboxylic acid: This compound has a single fluorine atom instead of two, which may result in different chemical properties and reactivity.
(2S)-1-[(tert-Butoxy)carbonyl]-3,3-dichloropiperidine-2-carboxylic acid: The presence of chlorine atoms instead of fluorine can lead to variations in the compound’s behavior in chemical reactions and biological systems.
(2S)-1-[(tert-Butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid: The substitution of methyl groups for fluorine atoms can significantly alter the compound’s physical and chemical properties.
特性
分子式 |
C11H17F2NO4 |
|---|---|
分子量 |
265.25 g/mol |
IUPAC名 |
(2S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-4-5-11(12,13)7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
InChIキー |
IQPMLJVLBGXASW-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCCC([C@@H]1C(=O)O)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


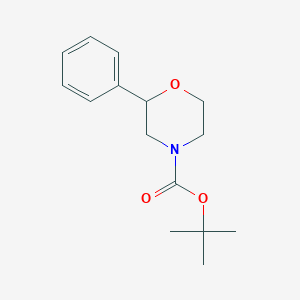
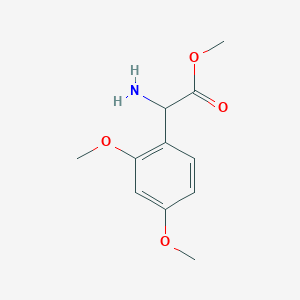
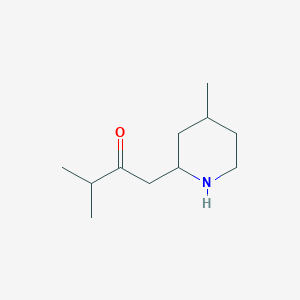
![tert-Butyl6-amino-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13063108.png)
![1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)
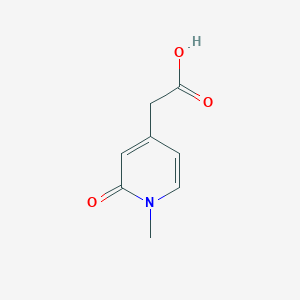
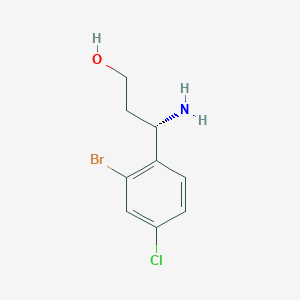
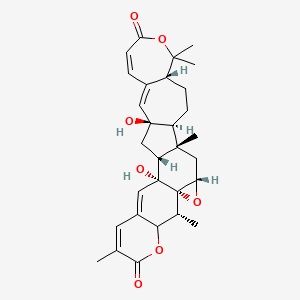
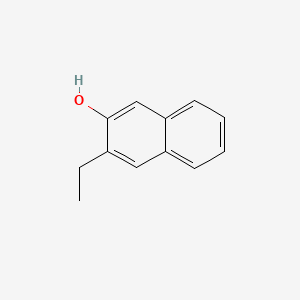
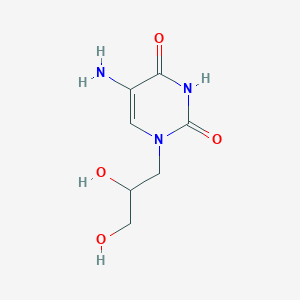
![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)



